molecular formula C23H39NO4 B12410301 Perhexiline-d11 Maleate (Mixture of Diastereomers)

Perhexiline-d11 Maleate (Mixture of Diastereomers)

Cat. No.: B12410301
M. Wt: 404.6 g/mol
InChI Key: JDZOTSLZMQDFLG-RRJIPZOESA-N
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Description

Perhexiline-d11 (maleate) is a deuterated form of perhexiline maleate, a prophylactic antianginal agent. It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of perhexiline. Perhexiline maleate was originally developed in the 1970s as a treatment for angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perhexiline-d11 (maleate) involves the incorporation of deuterium atoms into the perhexiline molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule .

Industrial Production Methods

Industrial production of perhexiline-d11 (maleate) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are implemented to verify the deuterium content and overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Perhexiline-d11 (maleate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of perhexiline-d11 (maleate) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of perhexiline-d11 (maleate) depend on the specific reaction conditions. For example, oxidation reactions may produce hydroxylated metabolites, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Perhexiline-d11 (maleate) has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of perhexiline in various conditions.

    Biology: Employed in biological studies to investigate the metabolic pathways and interactions of perhexiline.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the human body.

    Industry: Applied in the development of new formulations and drug delivery systems

Mechanism of Action

Perhexiline-d11 (maleate) exerts its effects by inhibiting the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1) and carnitine palmitoyltransferase-2 (CPT-2). This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization. This shift enhances oxygen efficiency during myocardial ischemia, reducing the symptoms of angina .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Perhexiline-d11 (maleate)

Perhexiline-d11 (maleate) is unique due to its deuterated nature, which allows for more precise pharmacokinetic and pharmacodynamic studies. The incorporation of deuterium atoms provides stability and helps in tracing the metabolic pathways of the compound, making it a valuable tool in scientific research .

Properties

Molecular Formula

C23H39NO4

Molecular Weight

404.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[2-cyclohexyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]piperidine

InChI

InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D2,3D2,4D2,9D2,10D2,16D;

InChI Key

JDZOTSLZMQDFLG-RRJIPZOESA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(CC2CCCCN2)C3CCCCC3)([2H])[2H])([2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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